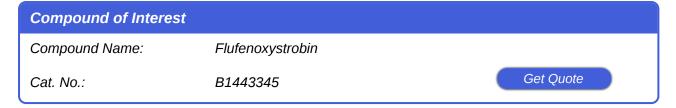


Chemical properties and structure of Flufenoxystrobin

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Flufenoxystrobin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenoxystrobin is a synthetic strobilurin fungicide and acaricide that exhibits broad-spectrum activity against a variety of fungal pathogens. As a member of the methoxyacrylate strobilurin fungicide group, its mechanism of action involves the inhibition of mitochondrial respiration. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and mechanism of action of **Flufenoxystrobin**, supplemented with available quantitative data on its efficacy and toxicity. Detailed experimental protocols and visualizations are included to facilitate further research and development.

Chemical Properties and Structure

Flufenoxystrobin is an enoate ester with a complex aromatic structure. Its chemical identity and key properties are summarized in the table below.

Table 1: Chemical and Physical Properties of Flufenoxystrobin



Property	Value	Source(s)
IUPAC Name	methyl (2E)-2-(2-{[2-chloro-4- (trifluoromethyl)phenoxy]methy l}phenyl)-3-methoxyprop-2- enoate	[1][2]
Synonyms	Flufenoxystrobine, Fujunmanzhi, SYP 3759	[2]
CAS Number	918162-02-4	[2][3]
Molecular Formula	C19H16CIF3O4	[2][3]
Molecular Weight	400.8 g/mol	[2]
Melting Point	Not determined	[3]
Boiling Point	Not determined	[3]
Water Solubility	Not determined	[3]
InChIKey	MBHXIQDIVCJZTD- RVDMUPIBSA-N	[2][3]
Canonical SMILES	COC=C(C1=CC=CC=C1COC2 =C(C=C(C=C2)C(F) (F)F)Cl)C(=O)OC	[3]

Chemical Structure

Flufenoxystrobin's structure is characterized by several key functional groups that contribute to its biological activity. It is classified as an enoate ester, an enol ether, an aromatic ether, a member of monochlorobenzenes, and a member of (trifluoromethyl)benzenes.[2]

Stereochemistry

The molecule exhibits stereoisomerism. While the initial search result[3] mentions a chiral carbon in a "1-fluoroethyl group attached to the oxime ether moiety," the actual structure of **Flufenoxystrobin** does not contain this feature. However, the double bond in the methoxyacrylate group gives rise to geometric isomerism (E/Z isomers). The IUPAC name



specifies the (2E)-isomer, which is the biologically active form. Commercial **Flufenoxystrobin** is predominantly the E-isomer.[3]

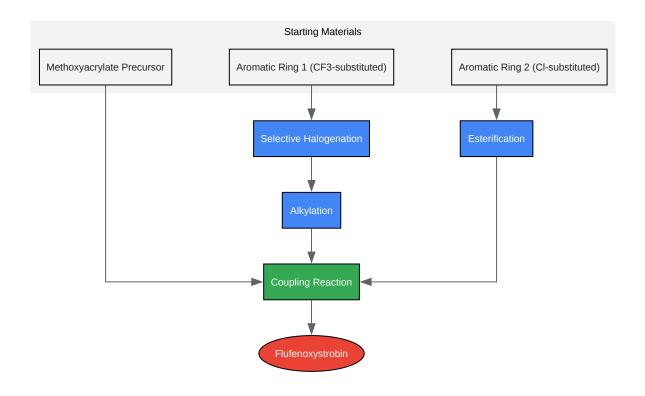
Synthesis and Experimental Protocols Synthesis of Flufenoxystrobin

A general synthetic route to **Flufenoxystrobin** involves a multi-step process that requires careful control of reaction conditions to ensure high purity and optimal stereochemistry.[3] The synthesis can be broadly outlined as follows:

- Preparation of a methoxyacrylate intermediate.
- Coupling of the intermediate with two distinct aromatic rings: one containing a trifluoromethyl group and the other a chlorine substituent. This is achieved through ether and ester linkages.
- Key reaction types employed in the synthesis include selective halogenation, alkylation, and esterification.[3]

A generalized workflow for the synthesis is depicted below.





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A generalized synthetic workflow for Flufenoxystrobin.

Experimental Protocols

The identification and characterization of **Flufenoxystrobin** and its derivatives are typically performed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.
 - Methodology: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR spectra are recorded at a frequency such as 300 MHz, and ¹³C NMR



spectra at 75 MHz. 2D NMR experiments like HSQC and HMQC can be used for more detailed structural assignments. Chemical shifts are reported in parts per million (ppm).[4]

- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Objective: To identify functional groups within the molecule based on their characteristic vibrational frequencies.
 - Methodology: Spectra are typically recorded at room temperature using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Data is collected over a range of 4000-600 cm⁻¹ with a resolution of 4.0 cm⁻¹ and an accumulation of 32 scans per analysis.[4]
- Objective: To determine the efficacy of Flufenoxystrobin against target fungal pathogens and mites.
- Methodology (Greenhouse):
 - Cultures of the target organism (e.g., Erysiphe graminis for powdery mildew) are maintained on host plants (e.g., wheat).
 - Test plants are treated with various concentrations of Flufenoxystrobin formulated as a suspension concentrate or wettable powder.
 - After treatment, plants are inoculated with the pathogen.
 - The plants are incubated under controlled greenhouse conditions (temperature, humidity, light).
 - Disease or pest infestation levels are assessed at specific time points and compared to untreated controls to determine the protective or curative activity.[5]

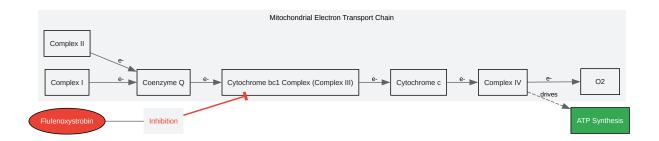
Mechanism of Action

Flufenoxystrobin is a Quinone Outside Inhibitor (QoI).[3] Its mode of action is the inhibition of mitochondrial respiration by blocking electron transfer at the cytochrome bc₁ complex (also known as complex III).[2] This disruption of the electron transport chain prevents the synthesis



of ATP, ultimately leading to fungal cell death. Additionally, it has been reported to induce the synthesis of antimicrobial enzymes in plants, contributing to its protective effects.[3]

The signaling pathway for the inhibition of mitochondrial respiration is illustrated below.



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Mechanism of action of Flufenoxystrobin.

Quantitative Data

Table 2: Efficacy of Flufenoxystrobin

Target Organism	Activity Type	Concentration/ Dosage	Efficacy	Source
Erysiphe graminis (Wheat Powdery Mildew)	Fungicidal	1.56 mg/L	Excellent protective activity	[5]
Mites	Acaricidal	10 mg/L	Moderately high activity	[5]
Various Fungal Pathogens (Field Trials)	Fungicidal	Not specified	Almost equivalent to pyraclostrobin	[5]

Table 3: Toxicological Data for Flufenoxystrobin



Test Type	Species	Route of Administrat ion	Value	Classificati on	Source
Acute Oral	Rat (female)	Oral	>5,000 mg/kg	Slightly toxic	[1]
Acute Dermal	Rat	Dermal	>5,000 mg/kg	Slightly toxic	[1]
Acute Inhalation LC ₅₀	Rat	Inhalation	>2.60 mg/L (4 hours)	Harmful if inhaled	[1]

Preliminary mammalian toxicology studies have indicated that **Flufenoxystrobin** is a low-toxicity compound.[5]

Pharmacokinetic Data

There is currently a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) or pharmacokinetic properties of **Flufenoxystrobin**.

Conclusion

Flufenoxystrobin is a potent strobilurin fungicide with a well-defined mechanism of action targeting mitochondrial respiration. Its chemical structure, characterized by specific aromatic substitutions, is key to its biological activity. While detailed information on its physical properties and pharmacokinetics is limited in the public domain, the available data on its synthesis, efficacy, and low mammalian toxicity make it a significant compound in the field of agrochemical research. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and professionals engaged in the development and study of novel fungicides and acaricides.

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- To cite this document: BenchChem. [Chemical properties and structure of Flufenoxystrobin].
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